molecular formula C8H6BrN3O2 B3196471 6-Bromo-3-methyl-4-nitro-1H-indazole CAS No. 1000342-18-6

6-Bromo-3-methyl-4-nitro-1H-indazole

Cat. No.: B3196471
CAS No.: 1000342-18-6
M. Wt: 256.06 g/mol
InChI Key: FUSNIRNJKKPLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-methyl-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-4-nitro-1H-indazole typically involves the following steps:

    Bromination: The bromine atom is introduced using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, bromination, and methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-4-nitro-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Iron and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of 6-Bromo-3-methyl-4-amino-1H-indazole.

    Reduction: Formation of 6-Bromo-3-methyl-4-amino-1H-indazole.

    Substitution: Formation of various substituted indazoles depending on the nucleophile used.

Scientific Research Applications

6-Bromo-3-methyl-4-nitro-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-4-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methyl groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-methyl-1H-indazole: Lacks the nitro group, which may result in different biological activities.

    3-Methyl-4-nitro-1H-indazole: Lacks the bromine atom, which may affect its reactivity and applications.

    6-Bromo-4-nitro-1H-indazole: Lacks the methyl group, which may influence its chemical properties and biological activities.

Uniqueness

6-Bromo-3-methyl-4-nitro-1H-indazole is unique due to the presence of all three functional groups (bromine, methyl, and nitro) on the indazole ring. This combination of groups provides a unique set of chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

6-bromo-3-methyl-4-nitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-4-8-6(11-10-4)2-5(9)3-7(8)12(13)14/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSNIRNJKKPLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=CC2=NN1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-methyl-4-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-methyl-4-nitro-1H-indazole
Reactant of Route 3
Reactant of Route 3
6-Bromo-3-methyl-4-nitro-1H-indazole
Reactant of Route 4
6-Bromo-3-methyl-4-nitro-1H-indazole
Reactant of Route 5
Reactant of Route 5
6-Bromo-3-methyl-4-nitro-1H-indazole
Reactant of Route 6
6-Bromo-3-methyl-4-nitro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.